

"crystal structure of bicyclo[2.2.2]octane derivatives"

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Compound of Interest

	Methyl 4-
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An In-Depth Technical Guide to the Crystal Structure of Bicyclo[2.2.2]octane Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The bicyclo[2.2.2]octane (BCO) scaffold is a rigid, three-dimensional carbocycle that has emerged as a cornerstone in modern medicinal chemistry and materials science. Its unique conformational properties and role as a saturated bioisostere for the para-substituted phenyl ring make it a privileged motif for escaping "flatland" in drug design. This guide provides a comprehensive exploration of the crystal structure of BCO derivatives, detailing the advanced methodologies used for their characterization, analyzing key structural features revealed by these techniques, and contextualizing this knowledge within the practical applications of drug discovery and materials engineering.

The Bicyclo[2.2.2]octane Scaffold: A Structural Primer

The bicyclo[2.2.2]octane framework consists of three fused cyclohexane rings. This arrangement locks each six-membered ring into a strained boat or, more accurately, a twist-boat conformation.^{[1][2]} This inherent rigidity is a defining characteristic, minimizing the

entropic penalty upon binding to biological targets and providing predictable exit vectors for substituents, a crucial feature for structure-based drug design.^[3]

A Three-Dimensional Bioisostere

In drug development, replacing aromatic rings with saturated scaffolds is a key strategy to improve physicochemical properties. The BCO core is an exemplary bioisostere of the para-phenyl group.^[4] The distance between its bridgehead carbons (approx. 2.6 Å) closely mimics that of the 1,4-carbons of a benzene ring (approx. 2.8 Å).^[4] This substitution increases the fraction of sp^3 -hybridized carbons (F_{sp^3}), which is correlated with higher clinical success rates by improving properties such as solubility and metabolic stability while potentially enhancing target binding through better shape complementarity. Heterocyclic variants, such as 2-oxabicyclo[2.2.2]octane and 1,4-diazabicyclo[2.2.2]octane (DABCO), further expand the chemical space and have been validated as effective bioisosteres.^{[4][5][6]}

Methodologies for Crystal Structure Elucidation

Determining the precise three-dimensional architecture of BCO derivatives in the solid state is paramount to understanding their function. Single-crystal X-ray diffraction is the gold standard for this purpose, while solid-state NMR provides critical insights into dynamic processes within the crystal lattice.

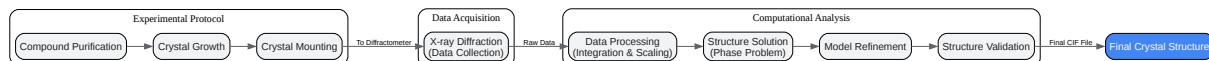
Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD provides an unambiguous determination of atomic positions, bond lengths, bond angles, and intermolecular interactions within a crystalline solid.

- Purification and Crystallization (The Art of the Science):
 - Step 1: Achieve High Purity. The starting material must be of the highest possible purity. Standard techniques like column chromatography or recrystallization are employed.
 - Step 2: Solvent Selection. The choice of solvent is critical. A suitable solvent (or solvent system) should dissolve the compound when heated but lead to supersaturation upon cooling or slow evaporation. For BCO derivatives, solvents such as ethanol, ethyl acetate, and dichloromethane have proven effective.^[7]

- Step 3: Growing Single Crystals.
 - Slow Evaporation: A loosely covered vial containing a saturated solution of the compound allows the solvent to evaporate over days or weeks, gradually increasing the concentration and promoting crystal growth. This is often the simplest and first method attempted.
 - Vapor Diffusion (Liquid-Liquid or Gas-Liquid): The compound is dissolved in a "good" solvent, and this solution is placed in a larger, sealed container with a "poor" solvent (an anti-solvent) in which the compound is insoluble. The anti-solvent slowly diffuses into the good solvent, reducing the compound's solubility and inducing crystallization. This method offers finer control over the rate of crystallization.
 - Controlled Cooling: A saturated solution at an elevated temperature is slowly cooled, causing solubility to decrease and crystals to form. The cooling rate must be carefully controlled to prevent precipitation or the formation of polycrystalline material.
- Step 4: Crystal Mounting. A suitable, defect-free crystal is selected under a microscope and mounted on a goniometer head for data collection.
- Data Collection and Structure Refinement (The Computational Core):
 - Step 1: Data Acquisition. The mounted crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern.^[8] The diffractometer rotates the crystal while bombarding it with a focused beam of X-rays, and the resulting diffraction data are recorded on a detector.
 - Step 2: Data Processing. The raw diffraction images are processed to determine the intensities and positions of the reflections. This step includes data integration, scaling, and applying an absorption correction.
 - Step 3: Structure Solution and Refinement. Specialized software is used to solve the phase problem and generate an initial electron density map. An atomic model is built into this map and then refined against the experimental data, optimizing atomic positions, and thermal parameters to achieve the best fit.

- Step 4: Validation. The final model is rigorously checked for geometric and crystallographic consistency.



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Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Solid-State NMR (SSNMR) Spectroscopy

SSNMR is a powerful, non-destructive technique that complements SC-XRD, particularly for characterizing molecular dynamics and disordered systems.[9][10]

While SC-XRD provides a time-averaged snapshot of atomic positions, it can sometimes represent dynamic processes as static disorder.[9] For a highly symmetric and cylindrical molecule like BCO, it is plausible that the entire cage undergoes rapid rotation within the crystal lattice. SSNMR, specifically techniques like ¹³C Cross-Polarization Magic-Angle Spinning (CPMAS) combined with dipolar dephasing, can distinguish between static disorder and true molecular motion.[7] A static protonated carbon signal will be suppressed in a dipolar dephasing experiment, whereas a signal from a carbon in a rapidly moving group will persist.[7]

- Step 1: Sample Preparation. The crystalline powder is carefully packed into a zirconia rotor.
- Step 2: Spectrometer Setup. The rotor is placed in the NMR probe and spun at a high speed (the "magic angle" of 54.74°) to average out anisotropic interactions that broaden signals in the solid state.
- Step 3: CPMAS Data Acquisition. A cross-polarization pulse sequence is used to enhance the signal of the low-abundance ¹³C nuclei by transferring magnetization from the abundant ¹H nuclei.

- Step 4: Dipolar Dephasing. A non-quaternary suppression (NQS) sequence is applied. This involves a delay period where signals from carbons with directly bonded protons (which experience strong dipolar coupling) decay, while signals from mobile groups (where this coupling is averaged by motion) remain.
- Step 5: Data Analysis. The resulting spectra are analyzed. Sharp, intense signals in the NQS spectrum are indicative of molecular fragments undergoing rapid motion (>> 20-30 kHz), confirming dynamic behavior.[7][9]

Key Structural Features of BCO Derivatives

Analysis of reported crystal structures reveals recurring themes in the solid-state behavior of BCO derivatives.

Crystallographic Disorder and Molecular Dynamics

The high rotational symmetry of the BCO cage often leads to crystallographic disorder. In the crystal structure of a steroidal BCO molecular rotor, SC-XRD analysis showed the BCO unit to be disordered over two distinct sites with equal occupancy.[9][11] Subsequent SSNMR analysis confirmed this was not static disorder; the BCO fragment displayed a single, sharp signal in dipolar dephasing experiments, indicating it was undergoing rapid rotational motion with exchange rates far exceeding the tens of kHz regime.[7][9]

Packing Motifs and Intermolecular Forces

The rigid, bulky nature of the BCO scaffold significantly influences crystal packing. For example, substitution of a 1,4-phenylene rotator with a BCO unit has been shown to induce a ribbon-like packing arrangement.[9] The functional groups appended to the BCO core dictate the specific intermolecular interactions. In addition to conventional hydrogen bonds (e.g., N-H···O, O-H···N), BCO derivatives have exhibited less common interactions, such as O-H···π contacts between a hydroxyl group and a carbon-carbon triple bond.[8][9][12]

Summary of Crystallographic Data

The following table summarizes crystallographic data for several representative BCO derivatives, illustrating the diversity of structures that can be formed.

Compound Name	Formula	Space Group	a (Å)	b (Å)	c (Å)	Reference
1,4-Diazoniabi-cyclo[2.2.2]octane diiodide monohydrate (123 K)	$C_6H_{14}N_2^{2+} \cdot 2I^- \cdot H_2O$	Pca2 ₁	12.8835(2)	7.6819(1)	11.4392(2)	[8]
Bis(1,4-diazabicyclo[2.2.2]octan-1-ium) thiosulfate dihydrate	$2(C_6H_{13}N_2^+) \cdot S_2O_3^{2-} \cdot 2H_2O$	P1	6.5063(2)	10.5966(3)	13.2066(4)	[12]
4-benzyl-8-trimethylsilyloxy-4-aza-tricyclo[5.2.2.0]undec-8-ene-3,5-dione	$C_{20}H_{25}NO_3$	P2 ₁ /c	11.232(5)	14.282(5)	12.189(5)	[13]

Impact on Drug Development and Materials Science

A deep understanding of the BCO crystal structure directly informs its application in science and technology.

Rational Design in Medicinal Chemistry

The predictable geometry of the BCO scaffold is a significant asset in structure-based drug design. By replacing a flexible phenyl ring with a rigid BCO core, medicinal chemists can lock a molecule into a more bioactive conformation, potentially increasing potency and selectivity. Furthermore, the introduction of the sp^3 -rich BCO core can disrupt aromatic stacking.

interactions that may lead to off-target effects and can improve aqueous solubility, a critical parameter for oral bioavailability. The synthesis of BCO-based systems that mimic key residues of protein-protein interaction motifs, such as the LXXLL sequence in steroid receptor coactivators, highlights this advanced application.[14]

Caption: BCO as a 3D bioisostere for a 2D phenyl ring.

Advanced Functional Materials

The rigidity and thermal stability imparted by the BCO unit are highly valued in materials science. BCO dicarboxylic acids are used as monomers to create high-performance polymers and resins for the automotive and aerospace industries.[15] The well-defined geometry of the BCO cage also makes it an ideal component for liquid crystals and molecular machines.[16] By attaching different functional groups to the bridgehead positions, scientists can engineer crystalline arrays of molecular rotors with specific dynamic properties, paving the way for novel materials with applications in molecular electronics and sensors.[9][17]

Conclusion

The bicyclo[2.2.2]octane scaffold is far more than a simple saturated ring system; it is a precision tool for molecular design. A thorough understanding of its crystal structure, achieved through the synergistic application of single-crystal X-ray diffraction and solid-state NMR, is essential for harnessing its full potential. The insights gained from solid-state characterization—from conformational rigidity and packing motifs to dynamic rotational behavior—provide the fundamental knowledge required to rationally design next-generation pharmaceuticals and advanced functional materials. As synthetic methodologies continue to evolve, the exploration of increasingly complex and functionalized BCO derivatives will undoubtedly continue to push the boundaries of chemistry and materials science.

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